(R)-3-Amino-2-methylbutan-2-ol

Description

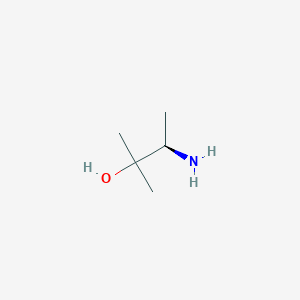

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(6)5(2,3)7/h4,7H,6H2,1-3H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKDLPZRDQTOJW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 3 Amino 2 Methylbutan 2 Ol

Enantioselective Synthesis Strategies for (R)-3-Amino-2-methylbutan-2-ol

The generation of the stereocenter in this compound with high enantiomeric excess is a key challenge. Modern synthetic approaches have moved beyond classical resolution methods to more efficient and atom-economical catalytic enantioselective strategies. These methods involve the use of either small organic molecules (organocatalysis) or enzymes (biocatalysis) to control the stereochemical outcome of the reaction.

Asymmetric Catalytic Routes to this compound Precursors

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. core.ac.uknih.gov Proline and its derivatives have been extensively studied as catalysts for various asymmetric transformations, including the Mannich reaction, which is a key step in the synthesis of β-amino alcohols. thieme-connect.comnih.govresearchgate.nettohoku.ac.jpspringernature.com

The proline-catalyzed asymmetric Mannich reaction involves the three-component coupling of a ketone, an aldehyde, and an amine. nih.gov This reaction can generate β-amino carbonyl compounds with high diastereo- and enantioselectivity. thieme-connect.comnih.gov These products can then be converted to the desired β-amino alcohols through subsequent reduction steps. For instance, a proline-catalyzed three-component Mannich reaction can be employed to synthesize a precursor to this compound. The general applicability of this method allows for the synthesis of a wide range of α-substituted β-amino secondary alcohols. researchgate.nettohoku.ac.jp The reaction sequence typically involves:

A proline-mediated, asymmetric, three-component Mannich reaction. researchgate.nettohoku.ac.jp

Nucleophilic addition to the resulting aldehyde. researchgate.nettohoku.ac.jp

Oxidation of the alcohol to a ketone. researchgate.nettohoku.ac.jp

Diastereoselective reduction to afford the desired amino alcohol. researchgate.nettohoku.ac.jp

The choice of reducing agent in the final step is crucial for controlling the stereochemistry, with different reagents providing access to either syn or anti isomers. researchgate.nettohoku.ac.jp

| Catalyst | Reactants | Product | Diastereomeric Ratio | Enantiomeric Excess |

| L-Proline | Ketone, Aldehyde, Amine | β-Amino Ketone | Up to >99:1 | Up to >99% |

| Cinchona Alkaloid | β-Keto Ester, Acyl Imine | β-Amino Ester | High | High |

This table provides illustrative examples of organocatalytic Mannich reactions. Specific conditions and results for the synthesis of this compound precursors would require dedicated experimental optimization.

Transition-metal catalysis offers a highly efficient and selective means of synthesizing chiral amines and their derivatives. Asymmetric reductive amination of prochiral ketones is a direct and atom-economical method for producing chiral amines. mdpi.comnih.gov This transformation can be catalyzed by various transition metal complexes, including those of iridium and rhodium, paired with chiral ligands. mdpi.comnih.govescholarship.org

The direct asymmetric reductive amination (DARA) of a suitable ketone precursor, such as 3-hydroxy-3-methyl-2-butanone, with ammonia (B1221849) or an ammonia equivalent, can provide access to this compound. The success of this approach hinges on the selection of an appropriate catalyst system that can achieve high conversion and enantioselectivity. Cooperative catalysis, where a cationic metal complex and a chiral counteranion work in concert, has proven effective for the DARA of a range of aliphatic ketones. mdpi.com For instance, iridium complexes with chiral phosphate (B84403) anions have been shown to catalyze the reductive amination of aliphatic ketones with good to excellent yields and enantioselectivities up to 96% ee. mdpi.com

| Metal Catalyst | Chiral Ligand/Counteranion | Substrate | Product | Enantiomeric Excess (ee) |

| [Cp*IrCl2]2 | Chiral Phosphoric Acid | Aliphatic Ketone | Chiral Amine | Up to 96% |

| Rh(I) Complex | Phosphoramidite-phosphine | α-Ketoester | Chiral Piperazinone | High |

| Cu(II) Salen Complex | Chiral Diamine | Glycine Ester Schiff Base | α-Amino Acid | 70-96% |

This table showcases examples of metal-catalyzed asymmetric aminations. The direct synthesis of this compound would involve the reductive amination of 3-hydroxy-3-methyl-2-butanone.

Organocatalytic Approaches (e.g., Proline-mediated Mannich Reactions for β-Amino Alcohol Synthesis)

Biocatalytic Pathways to Enantiopure Amino Alcohols

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity under mild reaction conditions. ucl.ac.uk This approach is increasingly favored for the synthesis of chiral compounds due to its environmental benefits and the often-superior enantioselectivity of enzymes compared to chemical catalysts. ucl.ac.ukmbl.or.kr

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of ketones to produce chiral amines, using ammonia as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. nih.govresearchgate.netuva.nlwhiterose.ac.uk This one-step conversion is highly attractive for industrial applications due to its simplicity and high atom economy. acs.org

The synthesis of this compound can be achieved through the reductive amination of the corresponding α-hydroxy ketone, 3-hydroxy-3-methyl-2-butanone. While native AmDHs often exhibit a preference for producing (S)-amines, protein engineering can be employed to alter their substrate scope and stereoselectivity. nih.gov Engineered AmDHs have been developed that can accept a broader range of substrates, including α-hydroxy ketones, and can be tailored to produce the desired (R)-enantiomer with high conversion and enantiomeric excess. nih.gov

Recent studies have identified native AmDHs that can efficiently synthesize small chiral amino alcohols. researchgate.netwhiterose.ac.ukfrontiersin.org For example, some wild-type AmDHs have demonstrated the ability to convert α-hydroxy ketones to vicinal amino alcohols with high enantioselectivity. nih.gov

| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

| Engineered AmDH | 2-Methylbutanone | (R)-2-Methylbutylamine | 92.5% | 99.8% |

| MsmeAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | High | 99.4% |

| Engineered PheAmDH | Benzylic and Aliphatic Ketones | Chiral Amines | High | High |

This table highlights the potential of amine dehydrogenases in synthesizing chiral amines and amino alcohols. The synthesis of this compound would require an (R)-selective AmDH active towards 3-hydroxy-3-methyl-2-butanone.

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are another important class of enzymes for the synthesis of chiral amines. mbl.or.krmdpi.com They catalyze the transfer of an amino group from a donor molecule (often an amino acid like L-alanine or an amine like isopropylamine) to a prochiral ketone acceptor. mdpi.com This process can be used for the asymmetric synthesis of chiral amines from ketones or for the kinetic resolution of racemic amines. mdpi.com

The synthesis of this compound via a transaminase-mediated route would involve the amination of 3-hydroxy-3-methyl-2-butanone. The choice of a suitable (R)-selective ω-TA is critical for achieving high enantiopurity of the desired product. mdpi.com The reaction equilibrium can sometimes be unfavorable; however, various strategies, such as using a co-product removal system, can be employed to drive the reaction to completion. tdx.cat

The combination of ene-reductases and transaminases in a biocatalytic cascade has been explored for the synthesis of diastereomerically enriched amino alcohols from unsaturated α-hydroxyketones. ucl.ac.uk This approach further demonstrates the power of multi-enzyme systems in constructing complex chiral molecules.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| (R)-ω-TA | Asymmetric Synthesis | Ketone | (R)-Amine | >99% |

| (S)-ω-TA | Kinetic Resolution | Racemic Amine | (R)-Amine | High |

| ω-TA | Asymmetric Synthesis | α-Hydroxy Ketone | Chiral Amino Alcohol | High |

This table illustrates the versatility of transaminases in chiral amine synthesis. An (R)-selective transaminase would be required for the synthesis of this compound from its ketone precursor.

Enzymatic Reductive Amination using Amine Dehydrogenases for Stereoselective Access

Chiral Pool Synthesis Utilizing Natural Precursors

Chiral pool synthesis leverages the natural abundance of enantiomerically pure compounds, such as amino acids and terpenes, to serve as starting materials for the synthesis of target molecules. This approach is often efficient as it circumvents the need for asymmetric induction or chiral resolution steps. For the synthesis of this compound, natural precursors like D- or L-valine can be utilized. For instance, (S)- and (R)-1-amino-3-methylbutan-2-ol have been synthesized from D and L-valine, respectively google.com. The synthesis of new sulfonate-based chiral salts has also been achieved using amino alcohols derived from inexpensive amino acids from the chiral pool tu-clausthal.de. These methods highlight the utility of readily available chiral starting materials in constructing more complex chiral structures google.comtu-clausthal.dediva-portal.org.

A general strategy might involve the conversion of the amino acid's carboxylic acid functionality into a methyl ketone, followed by the addition of a methyl group to the carbonyl carbon. Subsequent stereoselective reduction of the ketone would yield the desired amino alcohol. The choice of reagents and reaction conditions is critical to control the stereochemistry at the newly formed chiral center.

Diastereoselective Synthesis of this compound Derivatives

A key strategy in the synthesis of chiral amino alcohols is the diastereoselective reduction of β-amino ketones. The stereochemical outcome of this reduction, leading to either syn or anti 1,2-amino alcohols, can be controlled by the choice of reducing agent, solvent, and the protecting group on the nitrogen atom. researchgate.netresearchgate.net

For example, the reduction of N-protected amino ketones can be selectively directed to yield either the syn or anti diastereomer. researchgate.net Carbamate-protected amino ketones tend to produce anti-amino alcohols when reduced with LiAlH(O-t-Bu)3 in ethanol (B145695) at low temperatures. researchgate.net Conversely, using an N-trityl protecting group and the same reducing agent in THF at a slightly higher temperature can favor the formation of the syn-amino alcohol. researchgate.net

Lewis acid-mediated reductions also offer a powerful tool for controlling diastereoselectivity. The use of chelating Lewis acids like TiCl4 can promote the formation of the syn product, whereas non-chelating conditions with reagents like CeCl3 can favor the anti isomer. researchgate.net Another approach involves the use of samarium(II) iodide, where the choice of N-protecting group on the β-amino ketone can lead to either the syn or anti 1,3-amino alcohol as the major product. nih.gov Specifically, N-acyl derivatives typically yield the syn product, while N-aryl derivatives favor the anti product. nih.gov

Transition metal-catalyzed hydrogenation presents another versatile method. For instance, Ir-catalyzed asymmetric transfer hydrogenation of N-PMP-protected β-amino ketones can produce anti-γ-amino alcohols, while Rh-catalyzed asymmetric hydrogenation leads to the corresponding syn-products. rsc.org

Table 1: Influence of Reaction Conditions on Diastereoselective Reduction of β-Amino Ketones

| N-Protecting Group | Reducing Agent/Catalyst | Solvent | Predominant Diastereomer | Reference |

|---|---|---|---|---|

| Carbamate | LiAlH(O-t-Bu)3 | Ethanol | anti | researchgate.net |

| N-Trityl | LiAlH(O-t-Bu)3 | THF | syn | researchgate.net |

| Electron-rich (e.g., PMB) | BH3·py / TiCl4 | CH2Cl2 | syn | researchgate.net |

| Bulky (e.g., Boc) | LiBH4 / CeCl3 | THF | anti | researchgate.net |

| N-Acyl | SmI2 | Not specified | syn | nih.gov |

| N-Aryl | SmI2 | Not specified | anti | nih.gov |

| N-PMP | Ir-catalyst / 2-propanol | Not specified | anti | rsc.org |

| N-PMP | Rh-catalyst / H2 | Not specified | syn | rsc.org |

| N-Aryl | Et3BHLi | Not specified | anti | rsc.org |

| N-Aryl | Zn(BH4)2 | Not specified | syn | rsc.org |

Racemic Synthesis and Chiral Resolution Techniques for 3-Amino-2-methylbutan-2-ol

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 3-Amino-2-methylbutan-2-ol followed by chiral resolution to separate the desired (R)-enantiomer.

A widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. gavinpublishers.com

For amino alcohols, chiral acids like tartaric acid or N-tosylated amino acids are commonly employed as resolving agents. google.comgavinpublishers.com For example, the resolution of racemic (1-methyl-2-phenyl)-ethylamine has been achieved using a half equivalent of tartaric acid. gavinpublishers.com In another instance, the resolution of 1-amino-alkan-2-ol compounds was accomplished using either the (R) or (S) enantiomer of N-tosyl-leucine. google.com The choice of solvent is crucial in this process, as it significantly influences the solubility difference between the diastereomeric salts. google.comgavinpublishers.com After separation, the desired enantiomer can be liberated from its salt by treatment with a base. gavinpublishers.comgoogle.com

Kinetic resolution is a dynamic process that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in one enantiomer being preferentially converted to a product, leaving the unreacted substrate enriched in the other enantiomer.

Enzyme-catalyzed reactions are particularly effective for kinetic resolutions. Lipases, for instance, are widely used for the acylation of racemic alcohols, where one enantiomer reacts faster than the other. thieme-connect.de This method has been applied to the resolution of various secondary alcohols. thieme-connect.de

In addition to enzymatic methods, chiral organocatalysts have been developed for the asymmetric acylation of alcohols. thieme-connect.de For example, chiral phosphines and ferrocene-derived 4-(dimethylamino)pyridine analogues have been shown to be effective catalysts for the kinetic resolution of racemic secondary alcohols via acylation. thieme-connect.de The success of a kinetic resolution is often quantified by the selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers. thieme-connect.de

Table 2: Examples of Kinetic Resolution of Alcohols

| Substrate Type | Catalyst/Enzyme | Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Racemic secondary alcohols | Lipase | Acyl donor | Widely used enzymatic method | thieme-connect.de |

| Propargylic alcohols | Chiral ferrocene-derived catalyst | Acetic anhydride (B1165640) | Moderate selectivity factors achieved | thieme-connect.de |

| Aryl alkyl carbinols | Chiral phosphine (B1218219) catalyst | Acyl donor | Alternative to enzymatic methods | thieme-connect.de |

Diastereomeric Salt Formation and Separation

Chemical Modification and Derivatization of this compound

The amino and hydroxyl groups of this compound offer versatile handles for chemical modification and derivatization. The amino group can be protected with various protecting groups, such as Boc (tert-butoxycarbonyl), to modulate its reactivity and facilitate specific synthetic transformations. This protection is often a crucial step in multi-step syntheses to prevent unwanted side reactions.

The hydroxyl group can undergo reactions typical of alcohols, such as oxidation to the corresponding ketone or substitution with other functional groups. Both the amino and hydroxyl groups can participate in hydrogen bonding, which influences the compound's physical properties and its interactions with other molecules.

Furthermore, this compound can serve as a chiral building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. For example, it can be incorporated into the structure of chiral ionic liquids used as chiral solvating agents in NMR studies for the determination of enantiomeric ratios of other chiral molecules. tu-clausthal.de

Amine Functionalization Strategies

The primary amine group in this compound is a key site for molecular elaboration, allowing for the construction of more complex molecules through various functionalization reactions. These strategies are fundamental in medicinal chemistry for developing new therapeutic agents.

One of the most common and effective strategies for functionalizing the amine group is through amide bond formation . This reaction involves coupling the amino alcohol with a carboxylic acid or its derivative. For instance, this compound is used in the synthesis of picolinamide (B142947) derivatives, which have been explored for their potential as allosteric agonists of metabolic receptors. A specific example is the synthesis of 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide, which is achieved by coupling the amino alcohol with a 5-bromopicolinic acid derivative. This transformation is often facilitated by coupling agents or through palladium-catalyzed cross-coupling conditions. The resulting amide linkage not only creates a new, stable bond but also introduces a new molecular scaffold, which is critical for structure-activity relationship (SAR) studies.

Another key strategy is the use of protecting groups , such as the tert-butyloxycarbonyl (Boc) group. While not a permanent functionalization, the temporary protection of the amine is a crucial step in multi-step syntheses. It allows for selective reactions to be carried out on the hydroxyl group without interference from the nucleophilic amine. The Boc-protected derivative provides synthetic flexibility and is often used in organic reactions to ensure chemoselectivity.

The amino group can also participate in nucleophilic substitution reactions . In these reactions, the nitrogen atom acts as a nucleophile, attacking an electrophilic center to form a new carbon-nitrogen bond. This can involve reactions with alkyl halides or similar electrophiles to yield N-alkylated or N-arylated products. For example, derivatives like N,N-Dibenzyl-3-ethoxy-3-methylbutan-1-amine are synthesized from a related amino alcohol precursor through alkylation, demonstrating the utility of this approach.

Biocatalytic methods also present an advanced strategy. Biocatalytic reductive amination using amine dehydrogenases (AmDHs) offers a highly enantioselective route to chiral amines and amino alcohols. smolecule.comwhiterose.ac.uk While often used for the synthesis of the target compound itself, the principles can be applied in reverse or for derivatization, highlighting the power of enzymatic transformations in creating specific stereoisomers. whiterose.ac.uk

| Functionalization Type | Reagent/Method Example | Resulting Structure/Use | Citation |

| Amide Bond Formation | 5-Bromopicolinic acid | 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide | |

| Amine Protection | Boc-anhydride | Boc-protected amino alcohol | |

| Nucleophilic Substitution | Alkyl Halides | N-substituted derivatives | |

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | Enantiopure chiral amines | smolecule.comwhiterose.ac.uk |

Hydroxyl Functionalization Approaches

The tertiary hydroxyl group of this compound offers another site for chemical modification, although its reactivity is often sterically hindered by the adjacent gem-dimethyl groups. Nevertheless, several functionalization strategies can be employed.

Esterification is a primary method for modifying the hydroxyl group. This reaction typically involves treating the amino alcohol with an acylating agent, such as acetic anhydride (Ac₂O) in the presence of a base or catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This process converts the hydroxyl group into an ester, which can alter the compound's physical properties, such as lipophilicity, or act as a protecting group for the alcohol. smolecule.com

Oxidation of the tertiary alcohol is another possible transformation, though it requires specific and often harsh conditions due to the lack of a hydrogen atom on the carbinol carbon. Strong oxidizing agents, such as those used in Jones oxidation (chromium trioxide in sulfuric acid), can lead to the formation of a ketone, though this process may be accompanied by dehydration. The steric hindrance provided by the geminal dimethyl groups can offer some protection against over-oxidation.

The hydroxyl group can also be converted into an ether through alkylation , for example, by reaction with an alkyl iodide. This is demonstrated in the synthesis of derivatives like N,N-Dibenzyl-3-ethoxy-3-methylbutan-1-amine, where the hydroxyl group is transformed into an ethoxy group. Such modifications are crucial for fine-tuning the molecule's properties for specific applications.

| Functionalization Type | Reagent/Conditions Example | Product Type | Citation |

| Esterification | Acetic anhydride (Ac₂O), DMAP | Acetyl-protected derivative | |

| Oxidation | Jones reagent (CrO₃/H₂SO₄) | Ketone (with potential dehydration) | |

| Alkylation | Ethyl iodide | Ethoxy derivative |

Applications of R 3 Amino 2 Methylbutan 2 Ol in Asymmetric Catalysis and Organic Synthesis

(R)-3-Amino-2-methylbutan-2-ol as a Chiral Auxiliary in Asymmetric Transformations

In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to guide a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This compound serves effectively in this capacity for various asymmetric reactions. guidechem.com Its ability to induce chirality is crucial for producing pharmaceuticals with specific biological activities while minimizing potential side effects. lookchem.com

This compound as a Component of Chiral Ligands

The design of new chiral ligands is fundamental to the advancement of asymmetric catalysis. Incorporating this compound into ligand structures has resulted in highly effective catalysts for both metal-catalyzed and organocatalytic reactions. lookchem.comsmolecule.com

Development of Ligands Incorporating the this compound Scaffold

A diverse array of chiral ligands has been synthesized using this compound as the chiral source. sciforum.netresearchgate.net These ligands often feature the amino alcohol backbone linked to other coordinating groups. For instance, chiral tridentate ligands have been developed from enantiopure aziridines and salicylaldehydes, demonstrating excellent activity and stereoselectivity in certain asymmetric reactions. researchgate.net The synthesis of new classes of β-amino alcohol and diamine ligands from renewable resources like isosorbide (B1672297) has also been reported, which have shown high efficiency in metal-catalyzed enantioselective reductions. sciforum.netresearchgate.net

Efficacy in Metal-Catalyzed Asymmetric Reactions (e.g., Allylic Oxidation)

Ligands derived from this compound have proven effective in a variety of metal-catalyzed asymmetric reactions. A notable application is in palladium-catalyzed asymmetric allylic alkylation. rsc.org In such reactions, chiral ligands can dictate the stereochemical outcome. While specific data on allylic oxidation using ligands from this exact amino alcohol is not detailed in the provided results, the principle is well-established for similar structures in palladium(II)-catalyzed oxidations, which often employ an oxidant like benzoquinone. researchgate.net The following table illustrates the typical performance of chiral ligands in a related asymmetric reaction, the Friedel-Crafts alkylation, demonstrating the potential of such systems.

Table 1: Performance of Chiral Thiophene-Based Ligands in Asymmetric Friedel-Crafts Alkylation

| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| L5 (bis(oxazolinyl)thiophene) | Cu(OTf)₂ (15 mol%) | 70 | 65 |

| L5 (bis(oxazolinyl)thiophene) | Cu(OTf)₂ (15 mol%) | 76 | 81 |

Data derived from a study on Friedel–Crafts asymmetric alkylation exploring different reaction conditions. nih.gov

Contributions to Organocatalytic Systems

Beyond its role in metal-based catalysis, this compound and its derivatives are valuable in organocatalysis. cymitquimica.com These small organic molecules catalyze reactions without a metal component. The amino and alcohol functional groups are key to designing organocatalysts like chiral oxazaborolidine catalysts, which are used for the enantioselective reduction of certain ketones and imines. vulcanchem.com

This compound as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound makes it a valuable starting material for the total synthesis of complex, biologically active molecules. guidechem.com By incorporating this chiral fragment, a specific stereocenter is established early in the synthesis.

Role in the Construction of Pharmaceutical Intermediates

A key application of this compound as a chiral building block is in the creation of pharmaceutical intermediates. lookchem.com For example, it is used in the synthesis of intermediates for drugs like Atazanavir. cymitquimica.com Furthermore, it is a component in the synthesis of compounds studied for their potential as allosteric agonists of metabolic receptors, which involves coupling it with other chemical moieties. Its structural framework is essential for developing molecules with specific therapeutic properties. lookchem.com

Mechanistic and Theoretical Investigations of R 3 Amino 2 Methylbutan 2 Ol

Reaction Mechanism Elucidation for Transformations Involving (R)-3-Amino-2-methylbutan-2-ol

The reactivity of this compound is dictated by its two primary functional groups: the amino group and the hydroxyl group. Elucidating the mechanisms of reactions involving these groups is fundamental to controlling the stereochemical outcome of synthetic transformations.

Studies on Nucleophilic Reactivity of the Amino Group

The amino group in this compound is a key site for nucleophilic reactions. It can readily participate in nucleophilic substitution and addition reactions, a property extensively utilized in the synthesis of more complex molecules.

The amino group can act as a nucleophile, attacking electrophilic centers. For instance, it can react with acyl chlorides or alkyl halides in substitution reactions. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond. The presence of the adjacent hydroxyl group can influence the reactivity of the amino group through intramolecular hydrogen bonding, which may affect its nucleophilicity.

In the synthesis of more complex molecules, such as 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide, the amino group of this compound participates in a coupling reaction with a carboxylic acid derivative. This amide bond formation is a classic example of the nucleophilic character of the amino group. The reaction mechanism typically involves the activation of the carboxylic acid, followed by nucleophilic attack by the amino group.

Investigations into Hydroxyl Group Participation in Reactions

The hydroxyl group of this compound is also a crucial participant in many of its chemical transformations. Its role can range from being a simple proton donor or acceptor to actively participating in the reaction mechanism, often influencing the stereochemical outcome.

The hydroxyl group is a poor leaving group. masterorganicchemistry.com However, under acidic conditions, it can be protonated to form a much better leaving group, water (H₂O). masterorganicchemistry.com This initiation step is common in acid-catalyzed elimination and substitution reactions of alcohols. masterorganicchemistry.com For tertiary alcohols like this compound, the departure of the water molecule would lead to the formation of a tertiary carbocation. masterorganicchemistry.com This intermediate can then undergo further reaction, such as elimination to form an alkene or attack by a nucleophile. masterorganicchemistry.com

The proximity of the amino and hydroxyl groups allows for potential intramolecular reactions. For example, under appropriate conditions, these groups can react to form a five-membered oxazolidine (B1195125) ring. This type of cyclization is often stereospecific and is a valuable tool in asymmetric synthesis. The mechanism would involve the nucleophilic attack of the amino group on the carbon bearing the hydroxyl group, or vice versa, often facilitated by an external reagent.

Computational Chemistry Studies on this compound

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at a molecular level. These studies offer insights that complement experimental findings and aid in the rational design of new synthetic methods.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them, which is crucial for understanding its reactivity and how it interacts with other molecules.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the energies of different conformations. nih.govresearchgate.net For a molecule like this compound, the key rotatable bond is the C-C bond connecting the amino- and hydroxyl-bearing carbons. The relative orientation of these two functional groups significantly impacts the molecule's energy and properties. Intramolecular hydrogen bonding between the amino and hydroxyl groups can play a significant role in stabilizing certain conformations.

The conformational energy landscape, a map of energy as a function of molecular geometry, can reveal the lowest energy conformations and the transition states connecting them. researchgate.net This information is vital for understanding which conformations are most likely to participate in a chemical reaction.

Table 1: Estimated Physicochemical and Conformational Properties of Amino Alcohols

| Property | This compound | 4-Aminobutan-2-ol |

| Molecular Formula | C₅H₁₃NO | C₄H₁₁NO |

| Molecular Weight | 103.16 g/mol nih.gov | 89.14 g/mol |

| Hydrogen Bond Acceptors | 2 chemchart.com | 2 |

| Hydrogen Bond Donors | 2 chemchart.com | 2 |

| Rotatable Bonds | 1 chemchart.com | 2 |

| TPSA | 46.25 chemscene.com | - |

| LogP | 0.5263 chemscene.com | - |

| Conformational Flexibility | Rotation around the C2-C3 bond | Rotation around C-C bonds |

| Key Conformations | Stabilized by intramolecular H-bonding | Extended conformations are thermodynamically stable |

Note: This table presents a combination of experimentally derived and computationally estimated properties. TPSA refers to the Topological Polar Surface Area, and LogP is the logarithm of the partition coefficient between octanol (B41247) and water.

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and mass spectra. mdpi.comresearchgate.net These predictions can be compared with experimental data to confirm the structure of a molecule or to help interpret complex spectra.

For this compound, quantum mechanical calculations can be used to predict its ¹H and ¹³C NMR spectra. mdpi.com The calculated chemical shifts can help in assigning the peaks in an experimental spectrum to specific atoms in the molecule. Similarly, the calculation of vibrational frequencies can aid in the interpretation of its infrared (IR) spectrum. researchgate.net The characteristic stretches of the N-H and O-H bonds are particularly important in the IR spectrum of this molecule. researchgate.net

Table 2: Predicted and Experimental Spectroscopic Data

| Spectroscopy | Predicted Data | Experimental Data Source |

| GC-MS | - | Available from spectral databases. nih.gov |

| IR Spectra | - | Available from spectral databases. nih.gov |

| ¹H-NMR | Can be calculated using DFT methods. mdpi.com | - |

| ¹³C-NMR | Can be calculated using DFT methods. mdpi.com | - |

Modeling of Transition States in Catalytic Cycles

This compound and its derivatives are often used as chiral ligands or auxiliaries in asymmetric catalysis. lookchem.com Computational modeling of the transition states in these catalytic cycles is a powerful tool for understanding the origin of enantioselectivity.

By calculating the energies of the transition states leading to the (R) and (S) products, chemists can predict which enantiomer will be formed in excess. These calculations can provide detailed three-dimensional models of the transition states, showing the crucial interactions between the catalyst, substrate, and reagents that determine the stereochemical outcome. This understanding can then be used to design more efficient and selective catalysts.

For example, if a derivative of this compound is used as a chiral ligand in a metal-catalyzed reaction, computational modeling can be used to investigate the geometry of the metal-ligand complex and how it interacts with the substrate in the transition state. These models can help to explain why one enantiomer of the product is formed preferentially.

Analytical and Stereochemical Characterization of R 3 Amino 2 Methylbutan 2 Ol

Methods for the Determination of Enantiomeric Excess and Optical Purity

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. The determination of ee for (R)-3-Amino-2-methylbutan-2-ol can be accomplished through several chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and quantifying their ratio. This is typically achieved by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.

For amino alcohols similar to this compound, HPLC methods often employ polysaccharide-based chiral columns. For instance, columns such as Chiralcel OD-H have been successfully used to separate the enantiomers of related amino alcohols. rsc.org The separation relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral stationary phase.

Alternatively, derivatization of the amino and hydroxyl groups of the amino alcohol with a chiral reagent, such as (R)-alpha-methyl-2-naphthyl acetyl chloride, can produce diastereomeric derivatives. google.com These diastereomers possess different physical properties and can be separated and quantified using standard HPLC with UV detection. google.com

Gas chromatography can also be employed, often after derivatization to increase the volatility of the amino alcohol. The resulting diastereomers can be separated on a standard achiral column, or the underivatized enantiomers can be separated directly on a chiral GC column.

Interactive Data Table: Chromatographic Methods for Enantiomeric Excess Determination

| Method | Technique | Chiral Selector/Derivatizing Agent | Principle |

| Chiral HPLC | Direct | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H) rsc.org | Differential interaction of enantiomers with the CSP leads to different retention times. |

| HPLC | Indirect (Derivatization) | Chiral Derivatizing Agent (e.g., (R)-alpha-methyl-2-naphthyl acetyl chloride) google.com | Formation of diastereomers that can be separated on an achiral column. |

| Chiral GC | Direct | Chiral Stationary Phase | Enantiomers are separated based on their different interactions with the chiral column. |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is another key method for determining enantiomeric excess. While enantiomers are indistinguishable in a standard NMR spectrum, the use of chiral solvating agents (CSAs) can induce chemical shift differences between them.

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes exist in rapid equilibrium with the free species in solution. The different spatial arrangements of the diastereomeric complexes lead to distinct chemical environments for the corresponding nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum. nih.gov The enantiomeric excess can then be determined by integrating the signals corresponding to each enantiomer. For amino alcohols, chiral acids or other agents capable of hydrogen bonding are often effective CSAs.

Interactive Data Table: NMR Spectroscopy for Enantiomeric Excess Determination

| Technique | Reagent | Principle |

| NMR with Chiral Solvating Agents (CSAs) | Chiral acids, chiral metal complexes nih.gov | Formation of transient diastereomeric complexes, leading to separate, quantifiable signals for each enantiomer in the NMR spectrum. nih.gov |

Assignment of Absolute Configuration (e.g., X-ray Crystallography)

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is crucial. For this compound, this is essential to confirm that the desired enantiomer has been synthesized or isolated.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density, revealing the precise spatial arrangement of the atoms.

For chiral molecules, if the crystal is of good quality and contains a heavy atom, the anomalous dispersion effect can be used to unambiguously determine the absolute configuration. Often, the amino alcohol is converted into a salt with a chiral acid or a metal complex to facilitate crystallization and the determination of its absolute stereochemistry. rsc.org The synthesis and X-ray diffraction analysis of metal complexes with chiral amino alcohols, such as (R)-2-amino-3-methylbutan-1-ol, have been reported to successfully confirm the absolute configuration of the chiral ligand. rsc.org

Spectroscopic and Chemical Correlation Methods

In the absence of a suitable crystal for X-ray analysis, spectroscopic methods, particularly NMR, can be employed. The formation of diastereomeric derivatives with a chiral auxiliary of known absolute configuration, such as Mosher's acid, allows for the determination of the absolute configuration of the original molecule by analyzing the differences in the NMR chemical shifts of the resulting diastereomers.

Chemical correlation is another approach where the unknown compound is chemically converted, through stereochemically well-understood reactions, into a compound of known absolute configuration. This comparison allows for the assignment of the absolute configuration of the starting material.

Interactive Data Table: Methods for Assignment of Absolute Configuration

| Method | Principle |

| Single-Crystal X-ray Diffraction | Provides a definitive 3D structure of the molecule, allowing for unambiguous assignment of the absolute configuration, often through the formation of a suitable salt or complex. rsc.org |

| NMR Spectroscopy (with Chiral Derivatizing Agents) | Formation of diastereomers with a reagent of known configuration (e.g., Mosher's acid) and analysis of the resulting NMR spectra to deduce the absolute configuration of the original molecule. |

| Chemical Correlation | Conversion of the compound into a known substance through stereochemically defined reactions to establish its absolute configuration. |

Future Directions and Emerging Research Avenues for R 3 Amino 2 Methylbutan 2 Ol

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of chiral amino alcohols often involves multi-step processes that can be resource-intensive and generate significant waste. researchgate.net Consequently, a major thrust of future research is the development of more sustainable and efficient synthetic methodologies, embracing the principles of green chemistry.

One of the most promising avenues is the advancement of biocatalytic and chemoenzymatic strategies . These approaches leverage the high stereoselectivity of enzymes to produce chiral amino alcohols, often under mild reaction conditions and with reduced environmental impact. lookchem.comresearchgate.net Research is increasingly focused on the discovery and engineering of novel enzymes, such as amine dehydrogenases (AmDHs) and transaminases (TAs), for the asymmetric synthesis of amino alcohols. frontiersin.orgresearchgate.net For instance, engineered AmDHs have shown potential in the direct asymmetric reductive amination of α-hydroxy ketones to furnish chiral amino alcohols with high enantioselectivity. researchgate.net

Cascade reactions , where multiple enzymatic or chemoenzymatic steps are performed in a single pot, represent another key area of development. researchgate.netyok.gov.tr These one-pot syntheses improve process efficiency by minimizing intermediate purification steps, thereby saving time, solvents, and energy. researchgate.net An example is the combination of a dioxygenase-catalyzed C-H oxidation with a decarboxylase-catalyzed cleavage of the carboxylic acid moiety to produce amino alcohols from readily available amino acids. researchgate.net

Furthermore, the integration of catalytic hydrogenation with technologies like electrodialysis with bipolar membranes (EDBM) is being explored to create closed-loop systems. cymitquimica.comvulcanchem.com This approach allows for the in-situ regeneration and reuse of acids and bases, drastically reducing the generation of inorganic salt byproducts and moving towards a more atom-economical process. cymitquimica.comvulcanchem.com The use of renewable feedstocks, such as biomass-derived aldehydes, is also a critical component of future sustainable syntheses. yok.gov.tr

| Synthetic Strategy | Key Advantages | Representative Research Findings |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Engineered amine dehydrogenases (AmDHs) and transaminases (TAs) are used for the asymmetric synthesis of chiral amino alcohols from prochiral ketones. frontiersin.orgresearchgate.net |

| Cascade Reactions | Increased efficiency, reduced waste from intermediate purification steps. | One-pot enzymatic cascades combining oxidation and decarboxylation steps have been developed for amino alcohol synthesis. researchgate.netyok.gov.tr |

| Integrated Technologies | Closed-loop systems, reduced byproduct formation, improved atom economy. | Coupling catalytic hydrogenation with electrodialysis with bipolar membranes (EDBM) allows for acid and base recycling. cymitquimica.comvulcanchem.com |

Expansion of Catalytic Applications to New Asymmetric Transformations

(R)-3-Amino-2-methylbutan-2-ol and its derivatives are well-established as effective chiral ligands and auxiliaries in a variety of asymmetric reactions. lookchem.com However, ongoing research seeks to broaden their catalytic scope to encompass new and more challenging asymmetric transformations.

A significant area of exploration is the design of novel ligands for metal-catalyzed reactions . For example, new C2-symmetric chiral ligands derived from amino alcohols are being developed for asymmetric transfer hydrogenation of ketones, a crucial reaction in the synthesis of chiral alcohols. academie-sciences.fr Research is also focused on creating ligands for a wider range of asymmetric transformations, including Friedel-Crafts alkylations, Diels-Alder reactions, Henry reactions, and asymmetric cyclopropanation. nih.gov

The development of organocatalysts derived from this compound is another burgeoning field. These metal-free catalysts offer advantages in terms of lower toxicity and cost. For instance, chiral oxazaborolidine catalysts, which can be prepared from related amino alcohols, are effective for the enantioselective reduction of prochiral ketones. vulcanchem.com

Future research will likely focus on tailoring the structure of ligands derived from this compound to achieve higher enantioselectivity and catalytic activity in a broader array of reactions. This includes the synthesis of ligands with novel backbones and coordination properties to influence the stereochemical outcome of catalytic transformations.

Exploration of Novel Derivative Classes with Enhanced Chiral Induction Capabilities

The efficacy of a chiral auxiliary or ligand is intrinsically linked to its ability to induce a high degree of stereoselectivity in a chemical reaction. A key future direction is the rational design and synthesis of novel derivatives of this compound with enhanced chiral induction capabilities.

One promising approach is the incorporation of the amino alcohol into more complex and rigid ligand frameworks. For example, the synthesis of bis(oxazoline) and bis(imidazoline) ligands incorporating a thiophene (B33073) backbone has been explored. researchgate.netnih.gov The C2-symmetry of these ligands can lead to high levels of enantioselectivity in metal-catalyzed reactions. nih.gov Similarly, the development of phosphine-oxazoline (PHOX) ligands and other multidentate ligands offers the potential for fine-tuning the steric and electronic properties of the catalyst, thereby enhancing chiral induction. sciengine.com

The synthesis of derivatives with different steric bulk and electronic properties is also a critical area of investigation. For instance, the bulky nature of the amino alcohol can be advantageous in some reactions, but in others, it may hinder reactivity. clockss.org Therefore, creating a library of derivatives with varying substituents will allow for the selection of the optimal ligand for a specific transformation.

The exploration of chiral lithium amide bases derived from this compound and its analogs for enantioselective deprotonation reactions is another area of interest. acs.org These strong, non-nucleophilic bases can create chiral enolates, which can then react with electrophiles to form enantiomerically enriched products.

| Derivative Class | Potential Advantages | Research Focus |

| Bis(oxazoline) and Bis(imidazoline) Ligands | Rigid C2-symmetric framework, high enantioselectivity. | Application in a wide range of metal-catalyzed asymmetric reactions. researchgate.netnih.gov |

| Multidentate Phosphine-Containing Ligands | Tunable steric and electronic properties. | Optimization of ligand structure for specific catalytic transformations. academie-sciences.frsciengine.com |

| Chiral Lithium Amide Bases | Enantioselective deprotonation of prochiral ketones. | Generation of chiral enolates for stereoselective alkylation and other reactions. acs.org |

Q & A

Q. What are the established synthetic routes for (R)-3-Amino-2-methylbutan-2-ol, and what key reaction conditions influence enantiomeric purity?

- Methodological Answer : A common synthesis involves deprotection of (R)-tert-butyl (3-hydroxy-3-methylbutan-2-yl)carbamate using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at 0°C, followed by stirring for 1 hour and purification via concentration . Enantiomeric purity is influenced by the chiral starting material (e.g., (R)-2-methylbutanoic acid with >99% e.e.) and reaction monitoring via TLC to ensure complete conversion . Alternative routes may use LiAlH₄ reduction of esters under anhydrous conditions, requiring careful quenching (e.g., sequential addition of water, NaOH, and filtration through celite) .

Q. How can researchers characterize the enantiomeric excess of this compound using analytical techniques?

- Methodological Answer : Chiral stationary-phase gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended for determining enantiomeric excess. For example, GC analysis with a chiral column (e.g., Cyclosil-B) can resolve enantiomers using helium as a carrier gas and flame ionization detection . Mass spectrometry (MS) coupled with chiral derivatization agents (e.g., Marfey’s reagent) may also quantify enantiomeric ratios .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound during carbamate deprotection, and how do solvent polarity and temperature affect intermediate stability?

- Methodological Answer : Yield optimization requires strict control of reaction temperature (0°C to room temperature) and solvent polarity. Polar aprotic solvents like DMF may stabilize intermediates but risk side reactions, while CH₂Cl₂ minimizes solvolysis. Slow addition of TFA and inert atmosphere (N₂/Ar) prevent intermediate degradation . Post-reaction concentration under reduced pressure at ≤30°C preserves product integrity .

Q. How does the choice of reducing agent impact the stereochemical outcome in the synthesis of chiral β-amino alcohols like this compound?

- Methodological Answer : Reducing agents such as LiAlH₄ favor retention of configuration in ester-to-alcohol reductions due to their steric bulk and coordination with carbonyl oxygen . In contrast, NaBH₄ or catalytic hydrogenation may alter stereoselectivity. Computational modeling (e.g., DFT calculations) can predict transition states to guide reagent selection for desired stereochemistry .

Q. What are common pitfalls in experimental design when handling hygroscopic or air-sensitive intermediates in the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Hygroscopic intermediates (e.g., free amines) require storage in desiccators with P₂O₅ and use of anhydrous solvents. Air-sensitive steps demand Schlenk-line techniques or glovebox setups. Quenching LiAlH₄ reactions requires gradual addition of water/NaOH to avoid exothermic runaway . Real-time monitoring via in-situ IR or Raman spectroscopy ensures reaction progress without exposure .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in reported yields or stereochemical outcomes for this compound synthesis?

- Methodological Answer : Discrepancies often arise from variations in starting material purity (e.g., chiral acid e.e. >99% vs. lower grades) or solvent dryness. Systematic replication under controlled conditions (e.g., standardized anhydrous Et₂O or CH₂Cl₂) and peer validation via shared protocols are critical . Meta-analyses of published procedures can identify outlier steps (e.g., incomplete deprotection).

Q. What advanced techniques are suitable for studying the conformational stability of this compound in solution?

- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can map intramolecular hydrogen bonding and steric interactions influencing stability . Dynamic HPLC with chiral columns under varied temperatures (10–40°C) quantifies enantiomerization rates. Computational molecular dynamics simulations (e.g., AMBER force fields) model solvent effects on conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.